

Technical Guide to 4-Chloro-2-ethylphenol: Physicochemical Profiling and Synthetic Utility

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Compound of Interest

Compound Name: 4-Chloro-2-ethylphenol

CAS No.: 18980-00-2

Cat. No.: B091805

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PART 1: EXECUTIVE SUMMARY & MOLECULAR ARCHITECTURE

4-Chloro-2-ethylphenol (4-CEP) represents a critical scaffold in the "steric-electronic" optimization of bioactive small molecules. Unlike its ubiquitous methyl analog (4-chloro-2-methylphenol), the ethyl group at the ortho position introduces a defined steric bulk (

) that modulates receptor binding affinity without compromising the phenolic hydroxyl's nucleophilicity.

This guide provides a rigorous technical analysis of 4-CEP, designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and intermediate synthesis.

Core Identity Matrix

Parameter	Technical Specification
IUPAC Name	4-Chloro-2-ethylphenol
CAS Registry Number	18979-90-3
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
SMILES	<chem>CCc1cc(Cl)ccc1O</chem>
InChI Key	QCEDDUSMBLCRNH-UHFFFAOYSA-N

PART 2: PHYSICOCHEMICAL ARCHITECTURE

Understanding the physical behavior of 4-CEP is prerequisite to its successful application in synthesis. The molecule exhibits a "lipophilic shift" compared to cresol derivatives, impacting its partition coefficient and solubility profile in aqueous-organic biphasic systems.

Table 1: Physicochemical Constants

Property	Value / Range	Experimental Context
Physical State	Crystalline Solid / Low-melting Mass	Ambient conditions (25°C)
Melting Point	40 – 45 °C (Estimated)	Note: Pure 4-chlorophenol melts at 43°C; ethyl substitution maintains solid state but lowers lattice energy. [1]
Boiling Point	~235 °C	extrapolated from 2-ethylphenol (218°C) + Cl increment
Acidity (pKa)	~9.5	Weakly acidic; comparable to phenol (9.95) but enhanced by Cl-induction (-I effect).
LogP (Octanol/Water)	2.8 – 3.0	High lipophilicity suitable for CNS-active drug design.
Solubility	<1 g/L (Water)	Highly soluble in EtOH, DMSO, CH ₂ Cl ₂ , Toluene.

PART 3: STRUCTURAL IDENTIFICATION (The "Fingerprint")

For quality control (QC) and structural validation, the ethyl group provides a distinct NMR signature that differentiates 4-CEP from impurities like 4-chloro-2-methylphenol or 2,4-dichlorophenol.

1H NMR Diagnostic Signals (400 MHz, DMSO-d₆)

- δ 1.10 ppm (Triplet, $J = 7.5$ Hz, 3H): Terminal methyl of the ethyl group ($-\text{CH}_2\text{CH}_3$).
- δ 2.55–2.60 ppm (Quartet, $J = 7.5$ Hz, 2H): Methylene bridge ($\text{Ar}-\text{CH}_2\text{CH}_3$). Critical QC Check: Ensure integration is exactly 2:3 relative to the triplet.

- δ 6.80–7.20 ppm (Multiplet, 3H): Aromatic protons. The coupling pattern typically shows a doublet (H-6), a doublet of doublets (H-5), and a meta-coupled doublet (H-3).
- δ 9.60 ppm (Singlet, 1H): Phenolic –OH (Exchangeable with D₂O).

Infrared (IR) Spectroscopy[4]

- 3200–3500 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).
- 2960–2870 cm⁻¹: Aliphatic C–H stretch (Ethyl group specific).
- 1480, 1590 cm⁻¹: Aromatic Ring C=C skeletal vibrations.
- 1090 cm⁻¹: C–Cl stretch (Aryl chloride).

PART 4: SYNTHESIS & MANUFACTURING[4][5]

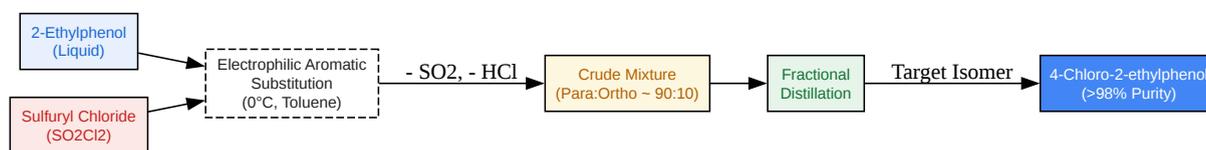
The industrial production of 4-CEP relies on the regioselective chlorination of 2-ethylphenol. The challenge lies in directing the chlorine atom to the para position while suppressing ortho chlorination (at the 6-position) or over-chlorination.

Protocol: Regioselective Chlorination

Reaction: 2-Ethylphenol + SO₂Cl₂ → **4-Chloro-2-ethylphenol** + SO₂ + HCl

- Reagent Preparation: Dissolve 2-ethylphenol (1.0 eq) in a non-polar solvent (e.g., CCl₄ or Toluene).
- Addition: Cool to 0–5°C. Add Sulfuryl Chloride (SO₂Cl₂, 1.05 eq) dropwise over 60 minutes. Note: Slow addition prevents thermal runaway and di-chlorination.
- Workup: Quench with ice water. Wash organic layer with NaHCO₃ to remove residual acid.
- Purification: Fractional distillation is required to separate the para-isomer (Major) from the ortho-isomer (Minor, ~5-10%).

Visualization: Synthesis Workflow



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Figure 1: Industrial synthesis pathway emphasizing the critical purification step to remove regioisomers.[2][3][4]

PART 5: REACTIVITY PROFILE & APPLICATIONS

4-CEP is a versatile "linchpin" intermediate. Its reactivity is defined by three functional sites: the phenolic oxygen (Nucleophile), the aromatic ring (Electrophile), and the chlorine atom (Cross-coupling partner).

O-Alkylation (Etherification)

The most common transformation involves the Williamson ether synthesis to generate phenoxyacetic acid derivatives (herbicide analogs) or complex ethers.

- Mechanism: Deprotonation by base (K_2CO_3 or NaH) followed by SN_2 attack on an alkyl halide.
- Application: Synthesis of Nav1.7 Inhibitors (Pain management). The 4-CEP moiety provides a lipophilic anchor that fits into the hydrophobic pocket of the sodium channel protein [1].

Palladium-Catalyzed Coupling

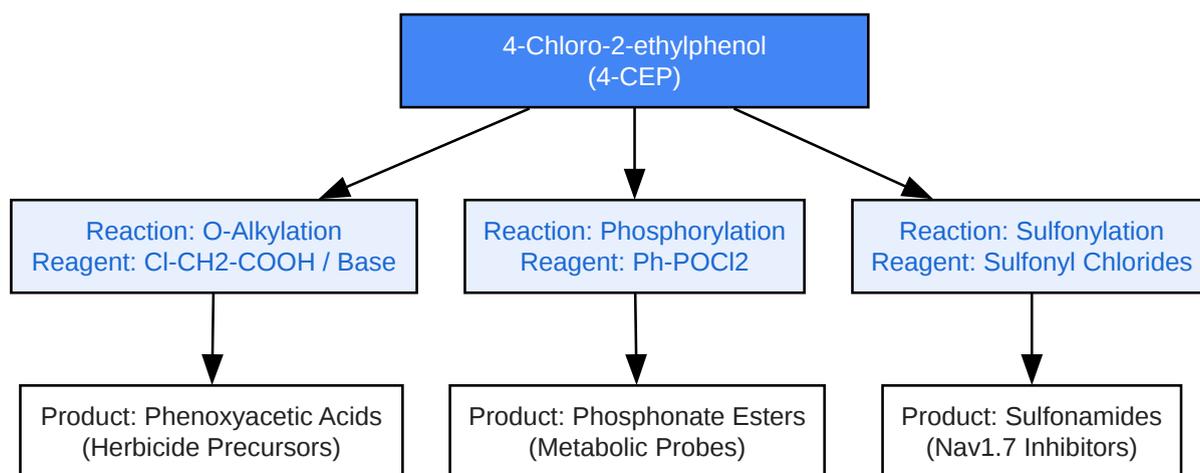
The aryl chloride motif allows 4-CEP to participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, although the electron-rich phenol group often requires protection (e.g., as a triflate or methyl ether) prior to coupling.

Phosphorylation

Reaction with phenylphosphonic dichloride yields Bis(4-chloro-2-ethylphenyl) phenylphosphonate, a compound used in metabolic stability studies and organophosphorus

pesticide research [2].

Visualization: Reactivity Map



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Figure 2: Divergent synthetic pathways utilizing 4-CEP as a core building block.

PART 6: HANDLING & SAFETY (GHS COMPLIANCE)

As a halogenated phenol, 4-CEP poses specific risks regarding tissue corrosion and ocular damage.

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[5]
 - H319: Causes serious eye irritation.[5]
 - H315: Causes skin irritation.
- PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), chemical safety goggles, and a fume hood are mandatory.

- Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable but may discolor upon prolonged exposure to light due to quinone formation.

PART 7: REFERENCES

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